
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phenylprop-2-en-1-one moiety attached to the pyrrole ring, making it a unique and interesting molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde with acetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
- 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde
- 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the phenylprop-2-en-1-one moiety attached to the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
389087-24-5 |
|---|---|
Fórmula molecular |
C21H19NO |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3-(4-ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-2-16-15-19(22-21(16)18-11-7-4-8-12-18)13-14-20(23)17-9-5-3-6-10-17/h3-15,22H,2H2,1H3 |
Clave InChI |
DLRHQTRSQYUIHT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=C1)C=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B14234176.png)
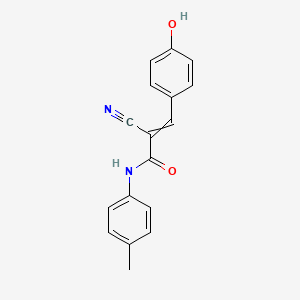
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
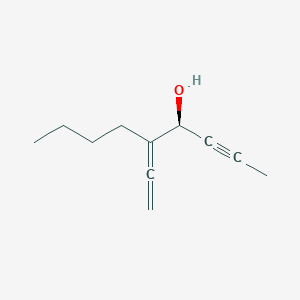
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

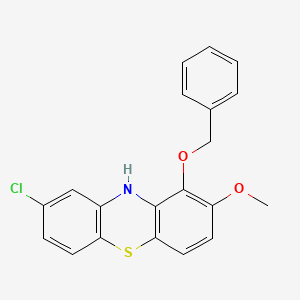
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)

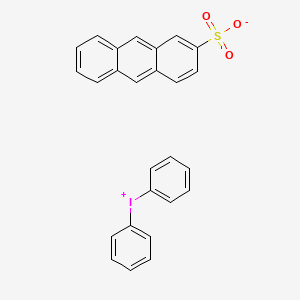
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
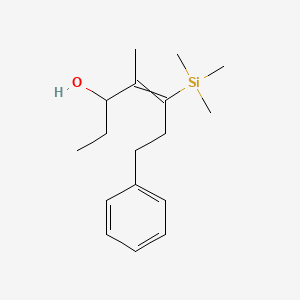
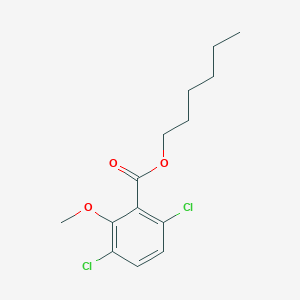
![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
